Prostratin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

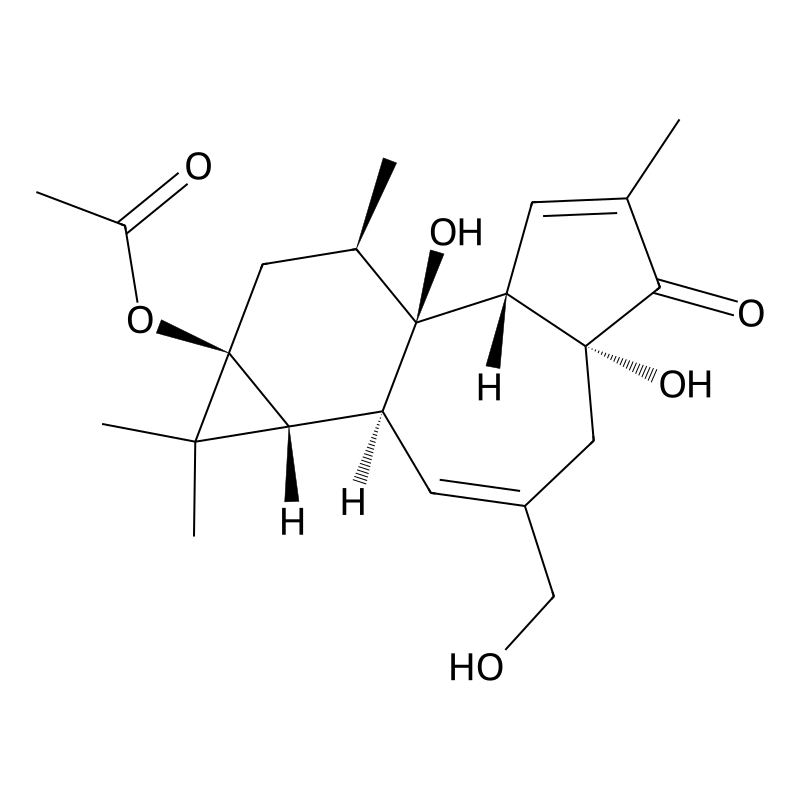

Prostratin (12-deoxyphorbol 13-acetate) is a highly specialized, non-tumor-promoting phorbol ester and a potent Protein Kinase C (PKC) activator. In commercial and laboratory procurement, it serves as a critical biochemical tool for virology, immunology, and oncology research, primarily functioning as a latency-reversing agent (LRA) for HIV eradication models. Unlike classical phorbol esters, Prostratin selectively modulates PKC and NF-κB pathways without triggering oncogenic cascades or inducing massive global T-cell activation [1]. Its unique structural profile—lacking the C-12 ester and C-20 modifications found in highly toxic analogs—grants it superior handling safety, excellent solubility in standard organic solvents, and high reproducibility in complex cell-based assays. This makes Prostratin the benchmark material for studies requiring sustained PKC activation without the confounding variables of tumorigenicity or severe immune cell toxicity [2].

References

- [1] Szallasi, Z., et al. (1993). Nonpromoting 12-Deoxyphorbol 13-Esters Inhibit Phorbol 12-Myristate 13-Acetate Induced Tumor Promotion in CD-1 Mouse Skin. Cancer Research, 53(11), 2507-2512.

- [2] Garrido, C., et al. (2017). In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus. Frontiers in Immunology, 8, 1031.

Substituting Prostratin with more common PKC activators like Phorbol 12-myristate 13-acetate (PMA) or Bryostatin-1 fundamentally compromises assay integrity and laboratory workflow. PMA is a potent tumor promoter; its use introduces severe biohazard handling requirements and confounds in vivo or long-term in vitro data by triggering global T-cell hyper-proliferation and oncogenic signaling[1]. Conversely, while Bryostatin-1 is a non-tumorigenic alternative, it is notoriously difficult to synthesize, prone to severe supply chain bottlenecks, and biologically impairs Natural Killer (NK) cell antibody-dependent cellular cytotoxicity (ADCC) [2]. Prostratin uniquely bridges this gap, offering reliable commercial availability, safe laboratory handling, and the preservation of immune effector cell functions, making it non-interchangeable for advanced co-culture and viral clearance models [2].

References

- [1] Szallasi, Z., et al. (1993). Nonpromoting 12-Deoxyphorbol 13-Esters Inhibit Phorbol 12-Myristate 13-Acetate Induced Tumor Promotion in CD-1 Mouse Skin. Cancer Research, 53(11), 2507-2512.

- [2] Garrido, C., et al. (2017). In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus. Frontiers in Immunology, 8, 1031.

Laboratory Handling Safety and Tumorigenic Potential

A primary procurement driver for Prostratin is its exceptional safety profile and handling suitability compared to standard phorbol esters like PMA. In standard two-stage CD-1 mouse skin carcinogenesis models, PMA induces massive hyperplasia and tumor formation. Prostratin not only lacks this tumorigenic activity but actively antagonizes it. When applied as a pretreatment, Prostratin (at 2.56 µmol) reduced PMA-induced papilloma formation by 96% and decreased overall tumor incidence from 97% to 40% [1]. This lack of tumor promotion drastically reduces biohazard handling constraints in the laboratory and ensures that downstream PKC activation data is not confounded by parallel oncogenic signaling.

| Evidence Dimension | Tumor promotion incidence (Papilloma formation) |

| Target Compound Data | 96% reduction in papillomas; non-tumorigenic |

| Comparator Or Baseline | PMA (97-100% tumor incidence) |

| Quantified Difference | 23-fold reduction in average papilloma count vs PMA |

| Conditions | CD-1 mouse skin tumor promotion model |

Eliminates the severe biohazard handling protocols required for PMA and prevents oncogenic pathway interference in cellular assays.

Immune Assay Compatibility and NK Cell Function

For researchers procuring latency-reversing agents (LRAs) for HIV 'shock and kill' co-culture assays, the preservation of immune effector cells is critical. While Bryostatin-1 is a highly potent LRA, it severely impairs Natural Killer (NK) cell function. Direct comparative studies utilizing NK cells from healthy donors demonstrated that Bryostatin-1 impairs both natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC) [1]. In contrast, Prostratin maintained or improved these critical NK cell functions and synergistically upregulated the ULBP2 ligand on reactivated p24+ cells, enhancing NK-mediated clearance [1].

| Evidence Dimension | Impact on NK cell ADCC and natural cytotoxicity |

| Target Compound Data | Maintains or improves ADCC and natural cytotoxicity |

| Comparator Or Baseline | Bryostatin-1 (Impairs ADCC and natural cytotoxicity) |

| Quantified Difference | Divergent functional outcomes (Preservation vs. Impairment) |

| Conditions | Primary human NK cells co-cultured with autologous latently infected CD4+ T cells |

Prostratin is the mandatory choice for immune co-culture models where functional NK cells are required to clear reactivated viral targets.

Titratable PKC Activation and Assay Reproducibility

While PMA offers hyper-potent PKC activation (EC50 in the low nanomolar range, ~12-17 nM), this extreme potency is coupled with massive, uncontrolled global T-cell proliferation and high cytotoxicity, which skews virological readouts [1]. Prostratin provides a highly reproducible, titratable activation window with an EC50 for latency reversal typically ranging from 1.9 to 2.3 μM in primary memory CD4+ T cells [1]. At these concentrations, Prostratin acts as a moderate co-stimulant rather than a primary global activator, increasing early activation markers without driving the destructive widespread proliferation seen with PMA.

| Evidence Dimension | Latency reversal potency (EC50) and T-cell proliferation |

| Target Compound Data | EC50 ~1.9 - 2.3 μM; minimal global proliferation |

| Comparator Or Baseline | PMA (EC50 ~12 - 17 nM; massive global proliferation) |

| Quantified Difference | ~150-fold higher EC50 for Prostratin, yielding a safer, titratable therapeutic window |

| Conditions | Latently infected primary memory CD4+ T cells |

Allows researchers to achieve stable, titratable PKC activation without the rapid cell death and assay noise caused by PMA-induced hyper-proliferation.

HIV 'Shock and Kill' Co-Culture Assays

Prostratin is the preferred latency-reversing agent (LRA) for in vitro and ex vivo models evaluating immune-mediated clearance of latently infected cells. Because it reactivates the virus without disabling NK cell ADCC (unlike Bryostatin-1), it is uniquely suited for co-culture assays that require fully functional immune effector cells [1].

Non-Oncogenic PKC Pathway Mapping

Ideal for fundamental signal transduction research where classical and novel PKC and NF-κB pathways must be activated. Prostratin allows researchers to isolate these pathways without triggering the confounding hyper-proliferation and tumorigenic cascades associated with PMA [2].

Viral Receptor Downregulation Studies

Utilized in virology workflows to study the internalization of cellular entry receptors (e.g., CD4, CXCR4). Prostratin effectively downregulates these receptors, preventing de novo viral infection during single-cycle replication assays, thereby ensuring clean, single-round reactivation data [1].

Adjuvant Screening and Synergistic Formulation

Serves as a reliable, commercially accessible baseline PKC agonist for combinatorial screening with HDAC inhibitors (e.g., Panobinostat) or BET inhibitors. It avoids the severe supply chain limitations and complex synthesis requirements of macrocyclic alternatives like Bryostatin-1, making it highly scalable for high-throughput screening [1].

References

- [1] Garrido, C., et al. (2017). In Vitro Exposure to Prostratin but Not Bryostatin-1 Improves Natural Killer Cell Functions Including Killing of CD4+ T Cells Harboring Reactivated Human Immunodeficiency Virus. Frontiers in Immunology, 8, 1031.

- [2] Szallasi, Z., et al. (1993). Nonpromoting 12-Deoxyphorbol 13-Esters Inhibit Phorbol 12-Myristate 13-Acetate Induced Tumor Promotion in CD-1 Mouse Skin. Cancer Research, 53(11), 2507-2512.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shen X, Xiong GL, Jing Y, Xiao H, Cui Y, Zhang YF, Shan YJ, Xing S, Yang M, Liu XL, Dong B, Wang LS, Luo QL, Yu ZY, Cong YW. The protein kinase C agonist prostratin induces differentiation of human myeloid leukemia cells and enhances cellular differentiation by chemotherapeutic agents. Cancer Lett. 2015 Jan 28;356(2 Pt B):686-96. doi: 10.1016/j.canlet.2014.10.018. Epub 2014 Oct 22. PubMed PMID: 25449427.

3: Wang H, Zhu X, Zhu Y, Liu J, Hu X, Wang Y, Peng S, Chen Y, Chen R, Ding F, Liu R. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway. Biomed Res Int. 2014;2014:968027. doi: 10.1155/2014/968027. Epub 2014 Jul 21. PubMed PMID: 25136641; PubMed Central PMCID: PMC4127265.

4: Chan JK, Bhattacharyya D, Lassen KG, Ruelas D, Greene WC. Calcium/calcineurin synergizes with prostratin to promote NF-κB dependent activation of latent HIV. PLoS One. 2013 Oct 30;8(10):e77749. doi: 10.1371/journal.pone.0077749. eCollection 2013. PubMed PMID: 24204950; PubMed Central PMCID: PMC3813743.

5: Beans EJ, Fournogerakis D, Gauntlett C, Heumann LV, Kramer R, Marsden MD, Murray D, Chun TW, Zack JA, Wender PA. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo. Proc Natl Acad Sci U S A. 2013 Jul 16;110(29):11698-703. doi: 10.1073/pnas.1302634110. Epub 2013 Jun 28. PubMed PMID: 23812750; PubMed Central PMCID: PMC3718093.

6: Bourjot M, Delang L, Nguyen VH, Neyts J, Guéritte F, Leyssen P, Litaudon M. Prostratin and 12-O-tetradecanoylphorbol 13-acetate are potent and selective inhibitors of Chikungunya virus replication. J Nat Prod. 2012 Dec 28;75(12):2183-7. doi: 10.1021/np300637t. Epub 2012 Dec 7. PubMed PMID: 23215460.

7: Chan CN, McMonagle EL, Hosie MJ, Willett BJ. Prostratin exhibits both replication enhancing and inhibiting effects on FIV infection of feline CD4+ T-cells. Virus Res. 2013 Jan;171(1):121-8. doi: 10.1016/j.virusres.2012.11.004. Epub 2012 Nov 28. PubMed PMID: 23201205; PubMed Central PMCID: PMC3566544.

8: Barrero RA, Chapman B, Yang Y, Moolhuijzen P, Keeble-Gagnère G, Zhang N, Tang Q, Bellgard MI, Qiu D. De novo assembly of Euphorbia fischeriana root transcriptome identifies prostratin pathway related genes. BMC Genomics. 2011 Dec 13;12:600. doi: 10.1186/1471-2164-12-600. PubMed PMID: 22151917; PubMed Central PMCID: PMC3273484.

9: Reuse S, Calao M, Kabeya K, Guiguen A, Gatot JS, Quivy V, Vanhulle C, Lamine A, Vaira D, Demonte D, Martinelli V, Veithen E, Cherrier T, Avettand V, Poutrel S, Piette J, de Launoit Y, Moutschen M, Burny A, Rouzioux C, De Wit S, Herbein G, Rohr O, Collette Y, Lambotte O, Clumeck N, Van Lint C. Synergistic activation of HIV-1 expression by deacetylase inhibitors and prostratin: implications for treatment of latent infection. PLoS One. 2009 Jun 30;4(6):e6093. doi: 10.1371/journal.pone.0006093. PubMed PMID: 19564922; PubMed Central PMCID: PMC2699633.

10: Johnson HE, Banack SA, Cox PA. Variability in content of the anti-AIDS drug candidate prostratin in Samoan populations of Homalanthus nutans. J Nat Prod. 2008 Dec;71(12):2041-4. doi: 10.1021/np800295m. PubMed PMID: 19007283; PubMed Central PMCID: PMC2663895.

Explore Compound Types